molecular formula C10H16ClN5 B6032867 N,N-diethyl-6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-amine;hydrochloride

N,N-diethyl-6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-amine;hydrochloride

Cat. No.: B6032867
M. Wt: 241.72 g/mol
InChI Key: OGVKYBWVTKKODC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-diethyl-6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-amine;hydrochloride is a heterocyclic compound that belongs to the class of triazolopyridazines. These compounds are known for their diverse pharmacological activities and are of significant interest in medicinal chemistry. The unique structure of this compound makes it a valuable compound for various scientific research applications.

Preparation Methods

The synthesis of N,N-diethyl-6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-amine;hydrochloride involves several steps. One common synthetic route includes the cyclization of appropriate hydrazine derivatives with ortho esters under acidic conditions. This method allows for the formation of the triazole ring fused with the pyridazine ring . Industrial production methods often involve optimizing reaction conditions to achieve higher yields and purity. These methods may include the use of catalysts and controlled temperature and pressure conditions to facilitate the reaction .

Chemical Reactions Analysis

N,N-diethyl-6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-amine;hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve nucleophiles such as amines or halides. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

N,N-diethyl-6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-amine;hydrochloride has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential as an enzyme inhibitor and its antimicrobial properties . In medicine, it shows promise as a therapeutic agent for various diseases, including cancer and infectious diseases . Additionally, it has applications in the pharmaceutical industry as a potential drug candidate .

Mechanism of Action

The mechanism of action of N,N-diethyl-6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-amine;hydrochloride involves its interaction with specific molecular targets in the body. It is known to inhibit certain enzymes, which can lead to the disruption of critical biological pathways. The compound’s ability to form hydrogen bonds and interact with target receptors makes it effective in modulating biological activities .

Properties

IUPAC Name

N,N-diethyl-6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N5.ClH/c1-4-14(5-2)9-6-8(3)13-15-7-11-12-10(9)15;/h6-7H,4-5H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGVKYBWVTKKODC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC(=NN2C1=NN=C2)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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